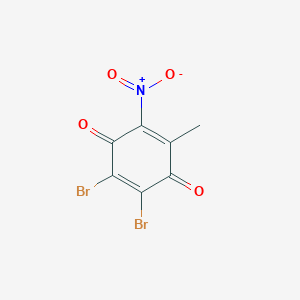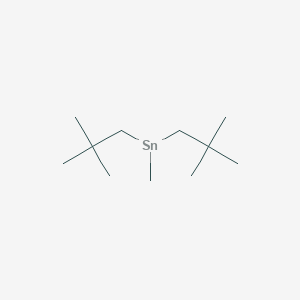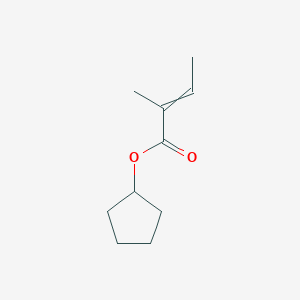
2,2-Dimethylpropyl (2,4-dinitrophenyl)methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylpropyl (2,4-dinitrophenyl)methanesulfonate is a chemical compound that has garnered attention due to its unique properties and various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropyl (2,4-dinitrophenyl)methanesulfonate typically involves the reaction of 2,4-dinitrophenol with 2,2-dimethylpropyl methanesulfonate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .
化学反応の分析
Types of Reactions
2,2-Dimethylpropyl (2,4-dinitrophenyl)methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
Reduction Reactions: The nitro groups in the compound can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, where the methanesulfonate group is oxidized to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Major Products Formed
Substitution: Products include substituted phenylmethanesulfonates.
Reduction: Products include 2,2-dimethylpropyl (2,4-diaminophenyl)methanesulfonate.
Oxidation: Products include sulfonic acids and other oxidized derivatives.
科学的研究の応用
2,2-Dimethylpropyl (2,4-dinitrophenyl)methanesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2,2-Dimethylpropyl (2,4-dinitrophenyl)methanesulfonate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of its use. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components .
類似化合物との比較
Similar Compounds
2,4-Dinitrophenol: Shares the nitro groups and phenyl structure but lacks the methanesulfonate group.
2,2-Dimethylpropyl methanesulfonate: Lacks the nitro groups but shares the methanesulfonate and 2,2-dimethylpropyl groups.
2,4-Dinitroanisole: Contains nitro groups and a methoxy group instead of the methanesulfonate group.
Uniqueness
The presence of both nitro and methanesulfonate groups allows for a wide range of chemical transformations and interactions with biological systems .
特性
CAS番号 |
89841-17-8 |
|---|---|
分子式 |
C12H16N2O7S |
分子量 |
332.33 g/mol |
IUPAC名 |
2,2-dimethylpropyl (2,4-dinitrophenyl)methanesulfonate |
InChI |
InChI=1S/C12H16N2O7S/c1-12(2,3)8-21-22(19,20)7-9-4-5-10(13(15)16)6-11(9)14(17)18/h4-6H,7-8H2,1-3H3 |
InChIキー |
AZRBYWFQBGSHNO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)COS(=O)(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14382045.png)
![Tert-butyl-[tert-butyl(tert-butylphosphanyl)phosphanyl]-tert-butylphosphanylphosphane;ditert-butyltin](/img/structure/B14382055.png)
![5-[(6-Methoxyquinolin-8-YL)amino]pentan-2-one](/img/structure/B14382058.png)

![1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane](/img/structure/B14382065.png)


![3-({2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}amino)butanoic acid](/img/structure/B14382071.png)
![Ethanone, 2-[[4-(dimethylamino)phenyl]amino]-1,2-diphenyl-](/img/structure/B14382079.png)

diphenyl-lambda~5~-phosphane](/img/structure/B14382090.png)
